二乙氧基(苯基)膦

描述

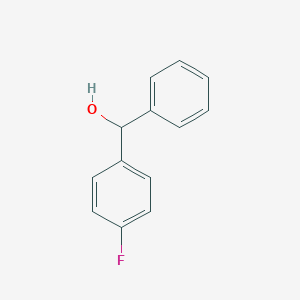

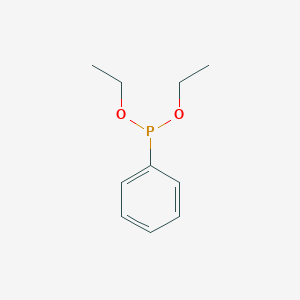

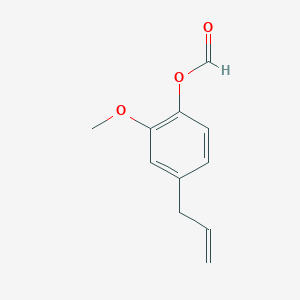

Diethoxy(phenyl)phosphane is a phosphorus-containing compound characterized by the presence of two ethoxy groups and a phenyl group attached to the phosphorus atom. This structure is indicative of its potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to diethoxy(phenyl)phosphane often involves the addition of diethyl phosphite to different organic substrates. For instance, the addition of diethyl phosphite to an imine in the presence of chlorotrimethylsilane leads to the formation of bis[1-diethoxyphosphorylalkyl]amines, which are structurally related to diethoxy(phenyl)phosphane . Similarly, diethoxymethylphosphonites and phosphinates, which are precursors to alkyl phosphonous acids, can be synthesized and further reacted to produce related compounds . These methods demonstrate the versatility of diethyl phosphite as a building block for synthesizing a variety of phosphorus-containing compounds.

Molecular Structure Analysis

The molecular structure of diethoxy(phenyl)phosphane derivatives can be elucidated using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . Additionally, Density Functional Theory (DFT) calculations can provide insights into the geometrical parameters and electronic structure, as seen in the study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate . These analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Diethoxy(phenyl)phosphane and its derivatives participate in a range of chemical reactions. For example, diethyl 1-phenyl-1-trimethylsiloxymethane phosphonate carbanion acts as an acyl anion equivalent in the preparation of α-hydroxy ketones . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is used for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . These reactions highlight the utility of diethoxy(phenyl)phosphane derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethoxy(phenyl)phosphane derivatives can be quite diverse. For instance, the synthesized diethyl (phenylamino) methyl) phosphonate derivatives exhibit significant anticorrosion properties, which were investigated using various techniques including weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS) . The thermal stability of these compounds can be studied through Thermogravimetric (TG) analysis, and their chemical behavior can be inferred from HOMO-LUMO studies and Fukui analysis .

科学研究应用

防腐性能

二乙氧基(苯基)膦衍生物已被合成并研究其防腐性能。这些化合物作为酸性环境中碳钢的缓蚀剂表现出显着的效果。该研究结合了实验方法和理论方法,包括密度泛函理论 (DFT) 和分子动力学模拟 (MDS),以阐明缓蚀机理和取代基对效率的影响。研究结果表明,苯环上取代基的位置在抑制性能中起着至关重要的作用,特定的构型提供了更好的防腐保护 (穆梅尼等人,2020)。

不对称催化

对源自 D-甘露醇的手性羟基单膦和双膦的研究表明了它们在不对称催化反应中的效用。这些化合物已被用作贝利斯-希尔曼反应和各种烯烃的不对称氢化等反应中的催化剂,展示出高对映选择性和转化率。值得注意的是,某些反应可以在水中进行,为不对称合成提供了一种环境友好的替代方案 (李等人,2000)。

牙科应用

二乙氧基(苯基)膦衍生物已被探索用于牙科应用,特别是在新型膦酸甲基丙烯酸酯单体的合成中。这些单体表现出高交联倾向,并因其光聚合行为而受到研究,为开发具有改进的机械性能和聚合速率的高级牙科材料提供了潜力 (耶尼阿德等人,2008)。

安全和危害

未来方向

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties. Future research may focus on the development of new synthetic approaches and the exploration of new applications for these compounds .

属性

IUPAC Name |

diethoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJLKVICMLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061840 | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl phenylphosphonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethyl phenylphosphonite | |

CAS RN |

1638-86-4 | |

| Record name | Diethyl phenylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)